An In-Depth Technical Guide to 5-Hydroxy Buspirone-d8
An In-Depth Technical Guide to 5-Hydroxy Buspirone-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy Buspirone-d8, a deuterated analog of a primary metabolite of the anxiolytic drug Buspirone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in pharmacokinetic and metabolic studies. The guide includes structured data tables, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.
Introduction
5-Hydroxy Buspirone-d8 is the isotopically labeled form of 5-Hydroxy Buspirone, a significant metabolite of the non-benzodiazepine anxiolytic agent, Buspirone. Buspirone is primarily used in the management of generalized anxiety disorder (GAD).[1] It exerts its therapeutic effects through modulation of serotonergic and dopaminergic pathways, with a high affinity for serotonin 5-HT1A receptors.[2][3] Buspirone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several hydroxylated derivatives, including 5-Hydroxy Buspirone.[4]
The incorporation of eight deuterium atoms onto the butyl chain of 5-Hydroxy Buspirone renders 5-Hydroxy Buspirone-d8 an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its utility lies in its chemical similarity to the analyte of interest, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. While 5-Hydroxy Buspirone itself is considered to be essentially pharmacologically inactive, its formation is a key aspect of Buspirone's metabolic profile.[6]
Physicochemical Properties
The physicochemical properties of 5-Hydroxy Buspirone-d8 are crucial for its handling, storage, and application in experimental settings. The following table summarizes the key properties of both the deuterated and non-deuterated forms, as well as the parent compound, Buspirone.
| Property | 5-Hydroxy Buspirone-d8 | 5-Hydroxy Buspirone | Buspirone |
| Molecular Formula | C₂₁H₂₃D₈N₅O₃ | C₂₁H₃₁N₅O₃ | C₂₁H₃₁N₅O₂ |
| Molecular Weight | 409.55 g/mol | 401.5 g/mol | 385.5 g/mol [7] |
| CAS Number | 1330164-16-3 (unlabeled) | 105496-33-1 | 36505-84-7[7] |
| Appearance | Off-White Solid | Solid | Solid[7] |
| Melting Point | Not available | 45-48 °C[8] | 201.5-202.5 °C (as hydrochloride salt)[7] |
| Solubility | Not available | Slightly soluble in ethanol and methanol.[6] | Soluble in methanol (50 mg/mL), partly soluble in water.[9] Solubility of hydrochloride salt is pH-dependent.[10] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[8] | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[8] | Store at 2-8 °C (as hydrochloride salt). |
Synthesis and Isotopic Labeling
The synthesis of 5-Hydroxy Buspirone-d8 is a multi-step process that begins with the parent drug, Buspirone. The general synthetic strategy involves two key transformations: hydroxylation and deuteration.
3.1. General Synthesis Pathway
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Hydroxylation: The initial step is the selective hydroxylation of the pyrimidine ring of Buspirone to yield 5-Hydroxy Buspirone. This transformation is typically achieved through chemical oxidation or biotechnological methods.
-
Deuteration: Following the formation of 5-Hydroxy Buspirone, the deuterium atoms are introduced onto the butyl chain. This is a critical step that requires a deuterated building block or a specific deuteration reagent to replace the eight hydrogen atoms on the four methylene groups of the butyl chain with deuterium.
While a detailed, publicly available, step-by-step protocol for the synthesis of 5-Hydroxy Buspirone-d8 is limited, one described method for a related compound involves the enzymatic resolution of racemic 6-acetoxybuspirone to yield (S)-6-Hydroxy Buspirone, which is then deuterated.[6]
In Vitro Metabolism of Buspirone
Understanding the in vitro metabolism of Buspirone is essential for contextualizing the role of 5-Hydroxy Buspirone. The primary enzyme responsible for the metabolism of Buspirone is Cytochrome P450 3A4 (CYP3A4).[4]
4.1. Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a typical experiment to study the metabolism of Buspirone in human liver microsomes (HLMs).
Materials:
-
Buspirone
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., 5-Hydroxy Buspirone-d8)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and Buspirone at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard (5-Hydroxy Buspirone-d8).
-
Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the formation of 5-Hydroxy Buspirone and other metabolites.
4.2. Metabolic Pathway of Buspirone
Buspirone is metabolized into several products, with 5-hydroxylation being one of the key pathways.
Analytical Methodology
5-Hydroxy Buspirone-d8 is predominantly used as an internal standard for the quantification of Buspirone and its metabolites in biological matrices.
5.1. Experimental Protocol: LC-MS/MS Quantification of Buspirone in Human Plasma
This protocol describes a validated method for the determination of Buspirone in human plasma using 5-Hydroxy Buspirone-d8 as an internal standard.
Materials:
-
Human plasma samples
-
Buspirone standard solutions
-
5-Hydroxy Buspirone-d8 (internal standard) working solution
-
Solid Phase Extraction (SPE) cartridges
-
Methanol, Acetonitrile (HPLC grade)
-
Ammonium acetate, Trifluoroacetic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (5-Hydroxy Buspirone-d8).
-
Vortex the sample.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute Buspirone and the internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Buspirone: m/z 386.2 → 122.1
-
5-Hydroxy Buspirone-d8 (as internal standard for Buspirone): m/z 394.3 → 122.1[5]
-
-
-
5.2. Quantitative Data for Analytical Method
| Parameter | Value |
| Linearity Range (Buspirone) | 10.4–6690.4 pg/mL[5] |
| Lower Limit of Quantitation (LLOQ) | 10.4 pg/mL[5] |
| Precision (%RSD) | < 15%[5] |
| Accuracy (% bias) | Within ± 15% |
| Recovery | > 85% |
| Stability in Plasma (Benchtop) | 6.43 hours[5] |
| Stability in Plasma (Autosampler) | 70.05 hours at 10°C[5] |
| Freeze-Thaw Stability | Stable for at least 3 cycles[5] |
Pharmacological Profile
The pharmacological activity of Buspirone is well-characterized, primarily acting as a partial agonist at the 5-HT1A receptor. In contrast, its hydroxylated metabolites, including 5-Hydroxy Buspirone, are generally considered to be pharmacologically inactive.[6]
6.1. Receptor Binding Affinity
The following table presents the receptor binding affinities for Buspirone. Data for 5-Hydroxy Buspirone is not widely available, consistent with its reported lack of significant pharmacological activity.
| Receptor Target | Ligand | Affinity (IC₅₀) |
| 5-HT1A | Buspirone | 24 nM[2] |
| Dopamine D2 | Buspirone | 380 nM[2] |
Conclusion
5-Hydroxy Buspirone-d8 is a valuable tool for researchers in the field of drug metabolism and pharmacokinetics. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of Buspirone in biological samples. This technical guide has provided an in-depth overview of its properties, synthesis, and analytical applications, along with detailed experimental protocols and visualizations to aid in its practical use. While 5-Hydroxy Buspirone itself is not pharmacologically active, its formation is a critical component of Buspirone's metabolic fate. The information compiled herein serves as a comprehensive resource for scientists and professionals working with this important analytical standard.
Disclaimer: This document is intended for research and informational purposes only and is not for human or veterinary use.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Buspirone (HMDB0014633) [hmdb.ca]
- 4. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 5-Hydroxy Buspirone-d8 (EVT-1466880) | 1330164-16-3 [evitachem.com]
- 7. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. buspirone hydrochloride [chembk.com]
- 9. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
